Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the core heterocyclic structureCommon reagents used in these reactions include anhydrous aluminum chloride, which acts as a catalyst in the Fries rearrangement to produce hydroxy benzophenones .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound binds to the active site and inhibits or modulates their activity. The pathways involved can include signal transduction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: Similar in structure but lacks the complex heterocyclic elements.
4-Methoxyphenyl benzoate: Shares some geometric parameters but differs in functional groups.
2-Naphthalenol, 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-: Another complex aromatic compound with different functional groups.
Uniqueness
Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate is unique due to its intricate structure, which includes multiple aromatic rings and heterocyclic elements
Properties
Molecular Formula |
C24H26N6O3S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
methyl 4-[[2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H26N6O3S/c1-15-3-5-16(6-4-15)19-13-20-22-26-27-24(29(22)11-12-30(20)28-19)34-14-21(31)25-18-9-7-17(8-10-18)23(32)33-2/h3-12,19-20,22,26,28H,13-14H2,1-2H3,(H,25,31) |
InChI Key |
LPWZEKMMFOXJCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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